molecular formula C9H12F3N3OS B11173351 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide

2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B11173351
M. Wt: 267.27 g/mol
InChI Key: DJJVGMOXRDJGIH-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the reaction of 2-methylpentanoyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide stands out due to its unique combination of a thiadiazole ring and a trifluoromethyl group, which imparts enhanced biological activity and stability. This makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

Molecular Formula

C9H12F3N3OS

Molecular Weight

267.27 g/mol

IUPAC Name

2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C9H12F3N3OS/c1-3-4-5(2)6(16)13-8-15-14-7(17-8)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,15,16)

InChI Key

DJJVGMOXRDJGIH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)C(F)(F)F

Origin of Product

United States

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